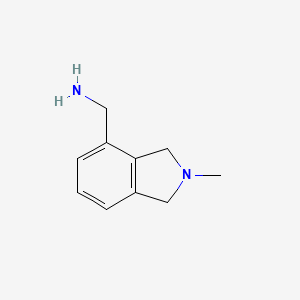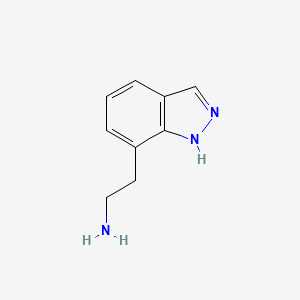![molecular formula C9H15NO B11919385 7-Azaspiro[4.5]decan-10-one CAS No. 604010-23-3](/img/structure/B11919385.png)
7-Azaspiro[4.5]decan-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Azaspiro[45]decan-10-one is a heterocyclic compound characterized by a spirocyclic structure containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azaspiro[4.5]decan-10-one typically involves the reaction of 1,1-pentamethylene oxalic acid with urea. This reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours, resulting in the formation of the desired compound . Another method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of cost-effective raw materials and efficient reaction conditions makes this process suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 7-Azaspiro[4.5]decan-10-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions include various oxo derivatives, reduced forms, and substituted analogs of this compound .
Scientific Research Applications
7-Azaspiro[4.5]decan-10-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Azaspiro[4.5]decan-10-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit matrix metalloproteinases, which play a role in various physiological and pathological processes .
Comparison with Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: This compound has a similar spirocyclic structure but contains an oxygen atom instead of a nitrogen atom.
1,4-Dioxa-8-azaspiro[4.5]decane: This compound contains two oxygen atoms in its structure.
Uniqueness: 7-Azaspiro[4.5]decan-10-one is unique due to its specific spirocyclic structure with a nitrogen atom, which imparts distinct chemical and biological properties.
Properties
CAS No. |
604010-23-3 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
7-azaspiro[4.5]decan-10-one |
InChI |
InChI=1S/C9H15NO/c11-8-3-6-10-7-9(8)4-1-2-5-9/h10H,1-7H2 |
InChI Key |
MQKZZXYAFVUVGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CNCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde](/img/structure/B11919312.png)




![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11919356.png)


![5,9-Dimethylspiro[3.5]non-5-EN-1-one](/img/structure/B11919364.png)
![2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11919365.png)
![Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone](/img/structure/B11919393.png)
